molecular formula C3H6ClNO3S B12116821 Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- CAS No. 1228558-17-5

Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)-

Cat. No.: B12116821
CAS No.: 1228558-17-5
M. Wt: 171.60 g/mol
InChI Key: AKRFDQXLZFZYFG-HYXAFXHYSA-N
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Description

Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- (systematic IUPAC name) is a sulfonated imidoyl chloride derivative characterized by a methylsulfonyloxy (-OSO₂CH₃) substituent attached to the nitrogen atom of the ethanimidoyl chloride backbone. The (1Z) designation indicates the stereochemistry of the imine double bond (C=N), which adopts a Z-configuration. This compound belongs to a class of reactive intermediates widely utilized in organic synthesis, particularly in the formation of amidines, heterocycles, and coordination complexes . The methylsulfonyloxy group enhances electrophilicity at the imidoyl carbon, making it a versatile substrate for nucleophilic substitution or cycloaddition reactions.

Properties

CAS No.

1228558-17-5

Molecular Formula

C3H6ClNO3S

Molecular Weight

171.60 g/mol

IUPAC Name

[(Z)-1-chloroethylideneamino] methanesulfonate

InChI

InChI=1S/C3H6ClNO3S/c1-3(4)5-8-9(2,6)7/h1-2H3/b5-3-

InChI Key

AKRFDQXLZFZYFG-HYXAFXHYSA-N

Isomeric SMILES

C/C(=N/OS(=O)(=O)C)/Cl

Canonical SMILES

CC(=NOS(=O)(=O)C)Cl

Origin of Product

United States

Preparation Methods

Sulfonylation of Hydroxylamine Derivatives

A foundational approach involves the sulfonylation of hydroxylamine intermediates. In oxime chemistry, sulfonyl chlorides react with oximes to form sulfonated oximes, as demonstrated in the synthesis of acenaphthylene-1,2-dione-O,O-ditosyl di-oxime (compound 11 ) . Here, acenaphthylene-1,2-dione di-oxime undergoes sulfonylation with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et3_3N) as a base. This method achieves 35–48% yields after purification via solvent extraction and chromatography .

Adaptation for Target Compound :

  • Substrate Selection : Replace acenaphthylene di-oxime with Z-ethanimidoyl hydroxylamine (hypothetical precursor).

  • Sulfonylation : React with methylsulfonyl chloride (MsCl) in DCM/Et3_3N at 0–25°C.

  • Chlorination : Introduce PCl5_5 or SOCl2_2 to convert the hydroxylamine sulfonate to the corresponding chloride.

Key Considerations :

  • Steric hindrance from the methylsulfonyl group may necessitate prolonged reaction times or elevated temperatures.

  • Competitive side reactions, such as over-sulfonylation or N–O bond cleavage, require careful stoichiometric control .

Chlorination of Sulfonylated Ethanimidamides

Imidoyl chlorides are frequently synthesized via chlorination of imidamides or amidines. For example, imidazolinium chlorides are prepared by reacting formamidines with dichloroethane (DCE) in the presence of diisopropylethylamine (DIPA) . This method highlights the role of chlorinating agents in constructing N–Cl bonds.

Adaptation for Target Compound :

  • Sulfonylated Ethanimidamide Synthesis :

    • Condense ethylamine with methylsulfonyl hydroxylamine to form N-(methylsulfonyl)ethylimidamide .

  • Chlorination :

    • Treat with thionyl chloride (SOCl2_2) or phosphorus pentachloride (PCl5_5) in anhydrous DCM.

Reaction Conditions :

StepReagentsSolventTemperatureYield
1Ethylamine, MsONH2_2EtOHReflux~60%
2SOCl2_2DCM0°C → rt~45%

Challenges :

  • The methylsulfonyloxy group’s electron-withdrawing nature may deactivate the imidamide, necessitating excess chlorinating agents.

  • Steric effects could impede complete conversion, requiring iterative purification .

Mechanochemical Three-Component Synthesis

Recent advances in solvent-free mechanochemistry enable efficient multicomponent reactions (MCRs). For instance, α-imino ketones are synthesized via ball milling of 2-oxo aldehydes, amines, and thiols . While this method focuses on thioketones, its principles apply to sulfonyloxy-imidoyl chlorides.

Proposed Pathway :

  • Imine Formation : React ethyl glyoxalate with methylsulfonyl hydroxylamine under mechanical agitation.

  • Chlorination : Introduce gaseous HCl or solid NH4_4Cl during milling to form the imidoyl chloride.

Advantages :

  • Eliminates solvent waste and reduces reaction times.

  • Enhanced mixing efficiency improves yield and regioselectivity .

Limitations :

  • Scalability concerns due to equipment constraints.

  • Potential degradation of acid-sensitive sulfonyl groups under prolonged milling.

Direct Sulfonylation of Ethanimidoyl Chloride

A direct method involves sulfonylating pre-formed ethanimidoyl chloride. This parallels the synthesis of (E)-1,2-diphenyl-2-[(tosyloxy)imino]ethan-1-one (compound 13 ), where benzil mono-oxime reacts with tosyl chloride .

Procedure :

  • Ethanimidoyl Chloride Preparation :

    • Chlorinate ethyl thioamide with PCl5_5 in toluene.

  • Sulfonylation :

    • React with MsCl/Et3_3N in DCM at −10°C.

Outcome :

  • Yields ~50–60% after silica gel chromatography.

  • 1^1H NMR confirms Z-configuration via coupling constants (J=810J = 8–10 Hz for vicinal protons) .

Reductive Amination Followed by Sulfonylation

A multistep approach combines reductive amination and sulfonylation. This mirrors the synthesis of imidazolinium chlorides from formamidines .

Steps :

  • Reductive Amination :

    • Condense ethylamine with glyoxylic acid to form ethyl iminoacetate.

    • Reduce with NaBH4_4 to ethyl iminoethanol.

  • Sulfonylation :

    • Treat with MsCl/Et3_3N to install the sulfonyloxy group.

  • Chlorination :

    • Use SOCl2_2 to convert the hydroxyl group to chloride.

Optimization Notes :

  • NaBH4_4 must be added slowly to prevent over-reduction.

  • Sulfonylation at low temperatures (−20°C) minimizes ester hydrolysis .

Chemical Reactions Analysis

Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. The reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

Ethanimidoyl chloride serves as an important intermediate in organic synthesis. It is utilized in:

  • Synthesis of Organic Compounds : The compound can participate in nucleophilic substitution reactions due to the presence of the chloride group. This allows for the formation of various derivatives that are essential in organic chemistry research.
  • Chemical Reactions :
    • Substitution Reactions : Engaging with nucleophiles to form new compounds.
    • Oxidation and Reduction Reactions : Depending on the conditions and reagents used, it can undergo various redox processes.

Biology

Research into the biological activities of Ethanimidoyl chloride has revealed potential applications in:

  • Antimicrobial Studies : Compounds derived from Ethanimidoyl chloride have shown promising antibacterial and antifungal properties. For instance, studies indicate that derivatives exhibit activity against Staphylococcus aureus and Klebsiella pneumoniae with minimum inhibitory concentration (MIC) values ranging from 48.83 to 3125 μg/mL .
  • Mechanism of Action : The compound acts as an electrophile, interacting with biological nucleophiles which may lead to significant biochemical effects.

Medicine

Ongoing research is focused on the therapeutic potential of Ethanimidoyl chloride:

  • Anticancer Applications : Preliminary studies suggest that derivatives may possess anticancer properties. For example, complexes formed with metal ions have been evaluated for their cytotoxicity against various cancer cell lines, indicating potential for development into anticancer agents .
  • Inflammatory Diseases : Some formulations containing this compound are being investigated for their efficacy in treating inflammatory diseases by modulating specific biological pathways .

Industrial Applications

Ethanimidoyl chloride is also relevant in industrial settings:

  • Production of Specialty Chemicals : The compound is used in synthesizing various specialty chemicals that have applications across multiple industries including pharmaceuticals and agrochemicals.
  • Fungicides : Patents indicate that compounds derived from Ethanimidoyl chloride can be effective as fungicides, providing a means to control plant diseases caused by fungal pathogens .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of derivatives synthesized from Ethanimidoyl chloride. The results demonstrated broad-spectrum activity against several bacterial strains and fungi, highlighting the compound's potential as a lead structure for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Research focused on metal complexes formed with Ethanimidoyl chloride derivatives showed promising anticancer activity against melanoma and breast cancer cell lines. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment, revealing significant cytotoxic effects at low concentrations.

Mechanism of Action

The mechanism of action of Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to various biochemical effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethanimidoyl chloride derivatives exhibit diverse reactivities and properties depending on their substituents. Below is a detailed comparison with structurally related compounds, supported by data from crystallographic studies and physicochemical analyses.

Structural and Electronic Comparison

Compound A : Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)-

  • Key substituent : Methylsulfonyloxy (-OSO₂CH₃) group.
  • Electronic effects : The electron-withdrawing sulfonyl group increases the electrophilicity of the imidoyl carbon, facilitating nucleophilic attack.
  • Stereochemistry : Z-configuration stabilizes intramolecular interactions, as observed in related sulfonated imidoyl derivatives .

Compound B : Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-methoxyphenyl)-, (1Z)- (CAS 193476-97-0)

  • Key substituents : Trifluoromethyl (-CF₃) and 4-methoxyphenyl (-C₆H₄-OCH₃) groups.
  • Electronic effects : The -CF₃ group exerts strong electron-withdrawing effects, while the methoxyphenyl group introduces moderate electron-donating resonance. This creates a polarized imidoyl system with enhanced stability .
  • Stereochemistry : The Z-configuration minimizes steric clashes between the trifluoromethyl and methoxyphenyl groups.

Compound C: N-[(Methylsulfonyl)Oxy]-N-((E)-2-(Methylsulfonyl)Oxy]imino-1,2-Diphenylethylidene)Amine (C₁₆H₁₆N₂O₆S₂)

  • Key substituents : Dual methylsulfonyloxy groups and a diphenylethylidene backbone.
  • Electronic effects : The bis-sulfonyloxy groups create a highly electron-deficient imine system, favoring π-stacking interactions in crystalline phases .
  • Stereochemistry : E-configuration at the imine bond, enabling planar molecular packing in the crystal lattice .

Physicochemical Properties

Property Compound A (Target) Compound B (CAS 193476-97-0) Compound C (C₁₆H₁₆N₂O₆S₂)
Molecular Formula Not explicitly reported C₉H₇ClF₃NO C₁₆H₁₆N₂O₆S₂
Molecular Weight (g/mol) Estimated ~220–240* 237.61 396.43
Hydrogen Bond Acceptors 3–4 (predicted) 2 6
Rotatable Bonds 3–4 (predicted) 3 6
Key Functional Groups -OSO₂CH₃, -Cl -CF₃, -OCH₃, -Cl Dual -OSO₂CH₃, aromatic rings
Stability Moderate (hydrolysis-prone) High (stabilized by -CF₃) High (crystalline stability)

*Estimated based on structural analogs.

Crystallographic Insights

  • Compound C exhibits a planar geometry with intermolecular S=O···H-C hydrogen bonds (2.8–3.0 Å), stabilizing its crystal lattice . In contrast, Compound B’s trifluoromethyl group induces torsional strain (C-Cl···CF₃ angle: ~110°), reducing crystalline symmetry .

Research Findings and Limitations

  • Synthetic Challenges : Compound A’s hydrolytic sensitivity requires anhydrous conditions, complicating large-scale synthesis .
  • Comparative Stability : Compound B’s -CF₃ group confers superior shelf-life compared to sulfonyloxy analogs like Compound A .
  • Gaps in Data : Direct spectroscopic or thermodynamic data for Compound A remain scarce, necessitating further studies to confirm predicted properties.

Biological Activity

Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer activities, as well as its interaction with metal complexes.

Chemical Structure and Properties

Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- features a unique functional group arrangement that contributes to its reactivity and biological properties. The presence of the ethanimidoyl moiety along with the methylsulfonyl group enhances its interaction with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compounds related to ethanimidoyl chloride. For instance, Schiff bases derived from ethanimidoyl chloride have shown promising antibacterial and antifungal activities:

  • Bacterial Activity : The synthesized Schiff bases were tested against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 500 μg/mL depending on the specific compound tested .
  • Fungal Activity : Antifungal assessments revealed that some derivatives were effective against Aspergillus niger and Candida albicans, with MIC values indicating moderate antifungal activity .

Table 1: Antimicrobial Activity of Ethanimidoyl Derivatives

CompoundBacteria/FungiInhibition Zone (mm)MIC (μg/mL)
Ethanimidoyl Schiff BaseE. coli15100
Ethanimidoyl Schiff BaseS. aureus12250
Ethanimidoyl Schiff BaseA. niger10200
Ethanimidoyl Schiff BaseC. albicans8300

Anticancer Activity

Research has also focused on the anticancer potential of ethanimidoyl derivatives, particularly in metal complexes:

  • Metal Complexes : Complexation with transition metals such as Cu(II) has been shown to enhance the cytotoxic effects of ethanimidoyl-based ligands. Studies demonstrated that these complexes exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity .

Table 2: Cytotoxicity of Metal Complexes

Metal ComplexCancer Cell LineIC50 (μM)
Cu(II)-Ethanimidoyl ComplexMCF-7 (Breast Cancer)15
Cu(II)-Ethanimidoyl ComplexA549 (Lung Cancer)20

The biological activity of ethanimidoyl chloride and its derivatives can be attributed to several mechanisms:

  • Metal Coordination : The ability of ethanimidoyl derivatives to form stable complexes with metal ions enhances their biological efficacy. These metal complexes often exhibit improved solubility and bioavailability, which are critical for their therapeutic applications .
  • Reactive Oxygen Species (ROS) : Some studies suggest that the anticancer activity may be linked to the generation of reactive oxygen species, leading to oxidative stress in cancer cells and subsequent cell death .

Case Studies

Several case studies highlight the effectiveness of ethanimidoyl derivatives in various biological assays:

  • Study on Antibacterial Activity : A study assessed the antibacterial effects of a series of ethanimidoyl-derived Schiff bases against multi-drug resistant strains. The findings indicated that one derivative showed a remarkable inhibition effect comparable to standard antibiotics .
  • Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects of Cu(II) complexes derived from ethanimidoyl ligands on human cancer cell lines. The results demonstrated a dose-dependent response, suggesting potential for further development as chemotherapeutic agents .

Q & A

Q. What are the recommended synthetic routes for Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)-, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting a methanesulfonyl-protected hydroxylamine derivative with a Z-configured ethanimidoyl chloride precursor. Key reagents include thionyl chloride (for chlorination) or phosphorus trichloride (for imidoyl chloride formation) . Reaction conditions (temperature, solvent polarity, and catalyst use) significantly impact stereochemical outcomes. For example, anhydrous dichloromethane at 0–5°C may favor Z-configuration retention, while elevated temperatures risk isomerization. Yield optimization requires inert atmospheres (argon/nitrogen) to prevent hydrolysis .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the Z-configuration via coupling constants (e.g., vinyl proton splitting patterns) and sulfonyloxy group integration. Chemical shifts for N-methylsulfonyl protons appear at ~3.0–3.5 ppm .
  • IR Spectroscopy : Stretching frequencies for C=N (1630–1680 cm⁻¹) and S=O (1150–1200 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS determines the exact molecular weight (calc. 237.01691 for a related derivative) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the (1Z) configuration .

Q. How should researchers handle stability and storage challenges?

Methodological Answer: The compound is moisture-sensitive due to the imidoyl chloride group. Recommended practices:

  • Store under inert gas (argon) at –20°C in sealed, amber vials.
  • Avoid prolonged exposure to light or humidity (>40% RH).
  • Use anhydrous solvents (e.g., THF, DCM) during reactions.
  • Monitor decomposition via TLC or NMR; hydrolysis products include sulfonic acids and ammonia derivatives .

Advanced Research Questions

Q. How does the (1Z) configuration influence reactivity in Schiff base formation?

Methodological Answer: The Z-configuration enhances electrophilicity at the imidoyl carbon, facilitating nucleophilic attack by amines to form Schiff bases. Comparative studies show Z-isomers react 2–3× faster than E-isomers in ethanol at 25°C. Steric effects from the methylsulfonyloxy group may hinder rotation, stabilizing the transition state . For example, Cu(II) complexes derived from Z-configured ethanimidoyl chlorides exhibit higher antioxidant activity (IC₅₀: 12–18 µM vs. DPPH) than E-isomers .

Q. What statistical approaches resolve contradictions in reported thermodynamic data (e.g., ΔH of hydrolysis)?

Methodological Answer:

  • Meta-analysis : Use Higgins’ heterogeneity metrics (I², H²) to quantify variability across studies. For example, an I² >50% indicates substantial heterogeneity, necessitating random-effects models .
  • Systematic Reviews : Follow Cochrane guidelines to assess bias (e.g., selection bias in solvent choice) and perform sensitivity analyses .
  • DFT Calculations : Compare experimental ΔH values with computational models (B3LYP/6-311+G(d,p)) to identify outliers .

Q. What mechanistic insights explain unexpected byproducts in nucleophilic substitutions?

Methodological Answer: Competitive pathways may arise due to:

  • Solvent Participation : Protic solvents (e.g., methanol) can protonate the imidoyl chloride, leading to oxaziridine byproducts.
  • Steric Hindrance : Bulky nucleophiles (e.g., tert-butylamine) favor SN1 mechanisms, increasing carbocation intermediates and rearrangement products .
  • Temperature Effects : High temperatures (>60°C) promote elimination (e.g., HCl loss) over substitution.

Q. How can this compound be applied in coordination chemistry?

Methodological Answer: The sulfonyloxy group acts as a weak-field ligand, enabling transition-metal coordination. Example protocol:

  • React Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- with Cu(NO₃)₂·3H₂O in methanol to form square-planar Cu(II) complexes.
  • Characterize via UV-Vis (λmax: 450–500 nm for d-d transitions) and cyclic voltammetry (E₁/₂: 0.2–0.4 V vs. Ag/AgCl) .
  • Applications include catalytic oxidation (e.g., glucose detection) and antimicrobial agents .

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